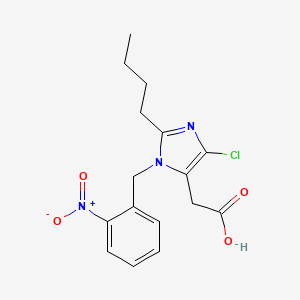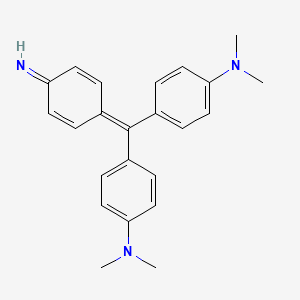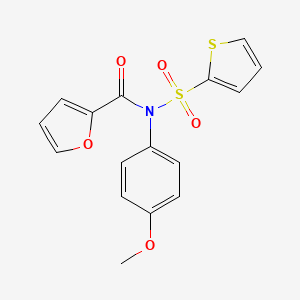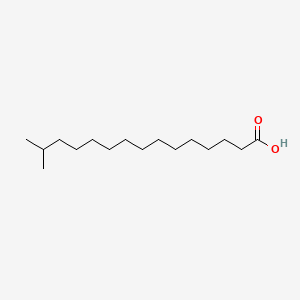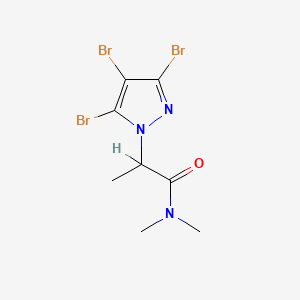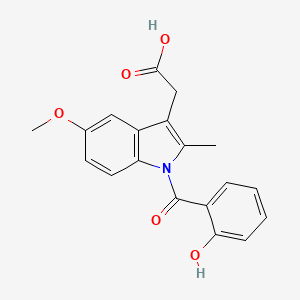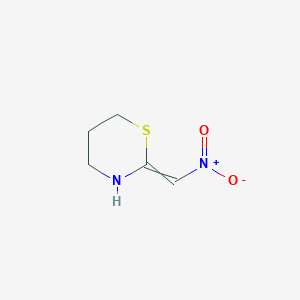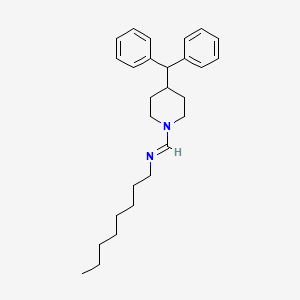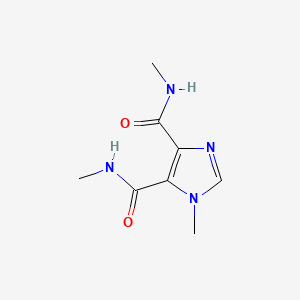
Orientanol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-methylcalopocarpin is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by a hydroxy group at position 9, a methoxy group at position 3 and a prenyl group at position 2. Isolated from Erythrina glauca and Erythrina burttii, it exhibits anti-HIV activity. It has a role as an anti-HIV agent and a plant metabolite. It is a member of pterocarpans, a member of phenols and an aromatic ether. It derives from a (6aR,11aR)-pterocarpan.
Scientific Research Applications
1. Orientanol B's Role in Traditional Medicine and Potential Pharmacological Properties
Orientanol B has been studied for its potential pharmacological properties, including antioxidant, anticancer, and antibacterial activities. For instance, a study on Blechnum orientale Linn. (Blechnaceae), a plant used traditionally for various ailments, found that solvent fractions from its methanol extract, likely containing compounds like Orientanol B, exhibited strong radical scavenging, cytotoxic activity against cancer cells, and effectiveness against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Lai, Lim & Kim, 2010).
2. Orientanol B in Isolation and Purification Studies
The isolation and purification of compounds like Orientanol B have been subjects of scientific research. An example is a study on the roots of Erythrina variegata, where isoflavanones, including Orientanol E, were isolated and shown to exhibit potent antibacterial activity against MRSA strains (Tanaka et al., 2015). This demonstrates the potential of Orientanol B and related compounds in the development of antibacterial agents.
3. Orientanol B in Cellular and Molecular Studies
Research has also delved into the effects of Orientanol B at the cellular and molecular levels. For instance, Orientin, a related compound, has been shown to protect myocardial cells against hypoxia-reoxygenation injury through the induction of autophagy, suggesting a protective role in myocardial ischemia-reperfusion injury (Liu, Wu & Huang, 2016). This indicates a potential role for Orientanol B in similar cardioprotective pathways.
properties
Product Name |
Orientanol B |
|---|---|
Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(6aR,11aR)-3-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol |
InChI |
InChI=1S/C21H22O4/c1-12(2)4-5-13-8-16-19(10-18(13)23-3)24-11-17-15-7-6-14(22)9-20(15)25-21(16)17/h4,6-10,17,21-22H,5,11H2,1-3H3/t17-,21-/m0/s1 |
InChI Key |
FZFGGNNUYSILSL-UWJYYQICSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)C |
SMILES |
CC(=CCC1=CC2=C(C=C1OC)OCC3C2OC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1OC)OCC3C2OC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



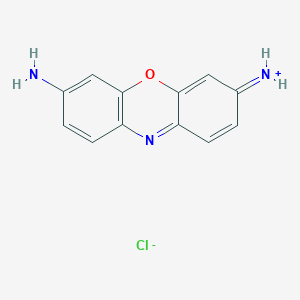
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)
![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)
